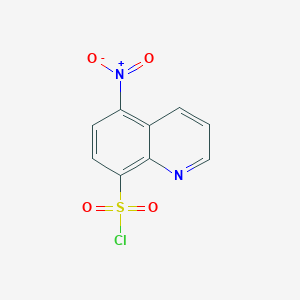

5-Nitroquinoline-8-sulfonyl chloride

Description

Properties

IUPAC Name |

5-nitroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7(12(13)14)6-2-1-5-11-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSHDSCDLKMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinoline-8-sulfonyl chloride typically involves the nitration of quinoline derivatives followed by sulfonylation. One common method includes the nitration of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinoline, which is then treated with chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as amines, alcohols, and thiols can be used in substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Reduction: The major product is 5-aminoquinoline-8-sulfonyl chloride.

Oxidation: Products include quinoline-8-sulfonic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Nitroquinoline-8-sulfonyl chloride serves as a critical intermediate in the synthesis of various bioactive compounds:

- Antimicrobial Agents : It has been utilized in the development of quinoline-based antibiotics and antifungal agents .

- Antiviral Compounds : Recent studies have explored derivatives of this compound for their antiviral properties against viruses such as dengue and COVID-19 .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and insecticides that exhibit enhanced efficacy and reduced environmental impact.

Synthesis of Antiviral Compounds

A study conducted by De la Guardia et al. demonstrated the synthesis of novel antiviral agents derived from this compound, which showed promising activity against the dengue virus. The researchers utilized copper-catalyzed reactions to modify the compound, resulting in enhanced biological activity .

Development of Antimicrobial Agents

Research published in MDPI highlighted the use of 5-nitroquinoline derivatives in developing new antimicrobial agents effective against resistant strains of bacteria. The study emphasized structure-activity relationships that guide the design of more potent compounds .

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-8-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, including sulfonyl chlorides, nitroaromatics, and quinoline derivatives. Key differences in reactivity, stability, and applications are highlighted below.

Table 1: Comparative Analysis of 5-Nitroquinoline-8-sulfonyl Chloride and Related Compounds

Key Observations:

Electrophilic Reactivity: The nitro group in this compound significantly enhances its electrophilicity compared to non-nitro-substituted analogs like 8-quinolinesulfonyl chloride. This makes it more reactive toward nucleophiles such as amines and alcohols . In contrast, 4-nitrobenzylamine hydrochloride lacks a sulfonyl chloride group, limiting its utility in sulfonation reactions despite its nitro substituent.

Stability: this compound is expected to hydrolyze faster than benzene sulfonyl chloride due to the electron-withdrawing nitro group, which polarizes the S-Cl bond.

Research Findings and Limitations

- Synthetic Utility: Studies on analogous compounds (e.g., 8-quinolinesulfonyl chloride) suggest that this compound may act as a versatile linker in bioconjugation or polymer chemistry due to its dual functional groups .

- Contradictions in Evidence: The provided evidence primarily details 4-nitrobenzylamine hydrochloride, which shares a nitro group but differs in core structure and reactivity. Direct data on this compound are sparse, necessitating caution in extrapolating properties .

Notes

Methodological Constraints: The absence of direct experimental data for this compound in the provided evidence limits the depth of comparison. Further studies using spectroscopic (e.g., NMR, IR) and chromatographic analyses are recommended.

Safety Considerations : Like all sulfonyl chlorides, this compound likely requires handling under inert conditions to prevent hydrolysis or decomposition.

Biological Activity

5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 5-position and a sulfonyl chloride group at the 8-position of the quinoline ring. This unique structure contributes to its reactivity and biological properties. The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications.

The biological activity of 5-NQSC is primarily attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against strains such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism includes chelation of essential metal ions required for bacterial growth and inhibition of specific enzymes involved in bacterial metabolism .

- Anticancer Activity : Research indicates that 5-NQSC can inhibit methionine aminopeptidase 2, an enzyme implicated in angiogenesis. This inhibition can disrupt cancer cell proliferation and survival pathways. Additionally, it has been shown to alter the expression of key regulatory proteins involved in the cell cycle, such as P53 and P21, leading to increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes various studies on the biological activity of 5-NQSC and its derivatives:

Case Studies

- Antibacterial Efficacy : A study reported that derivatives of 5-NQSC exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative showed comparable efficacy to traditional antibiotics like oxacillin .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that 5-NQSC derivatives could significantly reduce cell viability at concentrations below 100 µM without affecting normal fibroblast cells, indicating selective toxicity towards cancer cells .

- Mechanistic Insights : Further investigations revealed that treatment with 5-NQSC led to changes in gene expression related to apoptosis, specifically increasing pro-apoptotic factors while decreasing anti-apoptotic factors, thereby promoting cell death in cancerous cells .

Q & A

Q. What are the recommended synthesis protocols for 5-nitroquinoline-8-sulfonyl chloride, and how can purity be validated?

Answer: Synthesis typically involves sulfonylation of 8-hydroxyquinoline derivatives using chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, analogous sulfonyl chloride syntheses employ reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the sulfonyl group . Post-synthesis, purity validation should include:

Q. What handling and storage precautions are critical for this compound?

Answer:

- Handling : Use in a fume hood with nitrile gloves and chemical-resistant lab coats to avoid skin/eye contact. Avoid dust formation (risk of inhalation) .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Separate from oxidizers, bases, and moisture to prevent decomposition into toxic gases (e.g., NOₓ, SOₓ) .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Answer:

- FT-IR : Confirm sulfonyl chloride (–SO₂Cl) stretch at ~1370–1350 cm⁻¹ and nitro (–NO₂) stretch at ~1520 cm⁻¹.

- NMR : ¹H NMR (δ 8.5–9.0 ppm for aromatic protons) and ¹³C NMR for quinoline backbone verification.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

Answer: The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the sulfonyl chloride moiety at position 8, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters. Kinetic studies using polar aprotic solvents (e.g., DMF) show faster reaction rates compared to non-nitro analogs. Monitor intermediates via stopped-flow UV-Vis spectroscopy to quantify activation parameters .

Q. How can stability issues under varying pH and temperature conditions be mitigated?

Answer:

- pH Stability : The compound hydrolyzes rapidly in aqueous alkaline conditions (pH > 8). Use buffered solutions (pH 4–6) for reactions involving water.

- Thermal Stability : Decomposition above 60°C releases hazardous gases (e.g., HCl, NO₂). Conduct reactions under reflux with cooling condensers and inert atmospheres .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Answer: Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Reproducibility : Repeat synthesis using literature protocols with strict stoichiometric control.

- Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches.

- X-ray Crystallography : Confirm crystal structure and polymorphism .

Methodological Best Practices

- Reaction Design : Include control experiments (e.g., omitting reagents) to identify side products.

- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections and supplementary data .

- Safety Compliance : Regularly update SDS and train personnel on emergency protocols (e.g., spill cleanup with neutralizers like sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.